1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene
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Overview
Description
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene typically involves the iodination and fluoromethylation of a dimethoxybenzene precursor. The reaction conditions often require the use of iodine and fluoromethylating agents under controlled temperatures and pressures . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The iodine and fluorine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene can be compared with similar compounds such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, leading to different chemical and physical properties.
2,4-Dimethoxyiodobenzene: This compound lacks the fluoromethyl group, which affects its reactivity and applications.
1,3-Dimethoxy-4-iodobenzene: Similar to this compound but with different substitution patterns, influencing its chemical behavior.
Properties
Molecular Formula |
C9H10FIO2 |
---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
2-(fluoromethyl)-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
GRTKJSJKJRTMAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)CF |
Origin of Product |
United States |
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